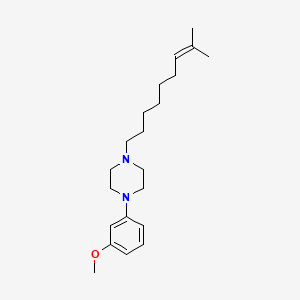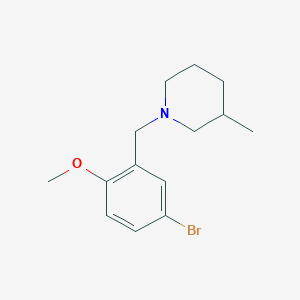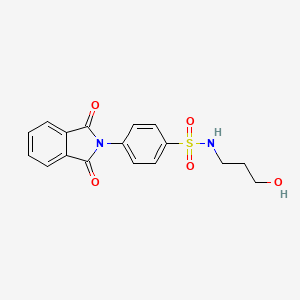
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine is not fully understood. However, studies have suggested that 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine acts as a partial agonist at serotonin and dopamine receptors, leading to the modulation of neurotransmitter release and neuronal activity. 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine can modulate the activity of various neurotransmitter receptors, including serotonin and dopamine receptors. In vivo studies have shown that 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine can induce behavioral changes in animals, including alterations in locomotor activity, anxiety-like behavior, and cognitive function.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has significant potential for future research in various fields, including medicinal chemistry, neuroscience, and pharmacology. Some future directions for research include the development of novel 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine derivatives with improved pharmacological properties, the investigation of the potential therapeutic applications of 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine in neurological disorders, and the elucidation of the exact mechanism of action of 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine at the molecular level. Additionally, future studies could explore the potential use of 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine as a tool for studying the function and regulation of various neurotransmitter receptors and their signaling pathways.
Synthesis Methods
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine can be synthesized through a multi-step reaction process, starting with the reaction of 3-methoxyphenylacetonitrile with 8-methyl-7-nonen-1-ol to form the corresponding imine intermediate. The imine intermediate is then reduced using sodium borohydride to yield 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine.
Scientific Research Applications
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has shown promising results as a potential drug candidate for the treatment of neurological disorders such as schizophrenia, depression, and anxiety. In neuroscience, 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has been used as a tool to study the function and regulation of various neurotransmitter receptors, including serotonin and dopamine receptors. In pharmacology, 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has been used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(8-methylnon-7-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-19(2)10-7-5-4-6-8-13-22-14-16-23(17-15-22)20-11-9-12-21(18-20)24-3/h9-12,18H,4-8,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFYSPUBREZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)